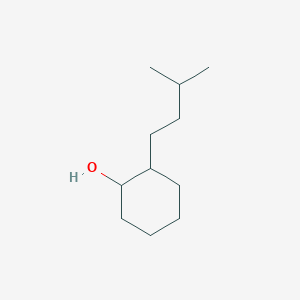![molecular formula C23H27FN2O4S B2671245 [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone CAS No. 851806-89-8](/img/structure/B2671245.png)
[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorophenyl group and a triethoxyphenyl group. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring is known to participate in various chemical reactions. It’s amphoteric in nature, meaning it can act as both an acid and a base .Physical and Chemical Properties Analysis
Imidazole compounds are generally soluble in water and other polar solvents due to the presence of nitrogen atoms . The presence of the fluorophenyl and triethoxyphenyl groups could potentially affect the compound’s solubility, boiling point, melting point, and other physical and chemical properties.Scientific Research Applications
Synthesis and Structural Analysis
Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) describes an efficient approach for the regioselective synthesis of related fluorophenyl methanone compounds, highlighting the use of microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method showcases the potential for eco-friendly and efficient synthesis of similar compounds (Moreno-Fuquen et al., 2019).
Process Improvement for Synthesis : Hong (2004) improved the synthesis process of flubenimidazole, a compound with structural similarities, by adjusting reaction temperatures and intermediate filtration, enhancing product quality and yield. This suggests potential process optimizations for the synthesis of related compounds (Hong, 2004).
Spectral and Structural Characterization : Huang et al. (2021) conducted spectral characterization and density functional theory (DFT) calculations on structurally related compounds. The research provides insights into the molecular structure and physicochemical properties, which could be relevant for similar fluorophenyl methanone derivatives (Huang et al., 2021).
Biological and Pharmacological Activities
Antimycobacterial Activity : Ali and Yar (2007) investigated the antimycobacterial activities of compounds structurally related to fluorophenyl methanones. They found significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications for related compounds (Ali & Yar, 2007).
Anti-tumor Potential : Research by Hayakawa et al. (2004) on derivatives of benzofuran-2-carboxylic acid ethyl ester, structurally akin to fluorophenyl methanones, revealed selective cytotoxicity against tumorigenic cell lines, indicating the potential for anti-tumor applications (Hayakawa et al., 2004).
Chemical and Physical Properties
Physical Property Analysis : Woydziak et al. (2012) synthesized fluorinated fluorophores with variations in absorption and emission spectra depending on the substituents. This study highlights the importance of fluorine substitution in modulating the physical properties of similar compounds (Woydziak et al., 2012).
Molecular Docking and DFT Studies : Shahana and Yardily (2020) performed molecular docking and DFT studies on novel compounds, highlighting their antibacterial activity and providing insights into molecular interactions. Similar approaches could be applied to study the binding properties and reactivity of related fluorophenyl methanones (Shahana & Yardily, 2020).
Mechanism of Action
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-12-11-25-23(26)31-15-16-9-7-8-10-18(16)24/h7-10,13-14H,4-6,11-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMJANVJENSPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
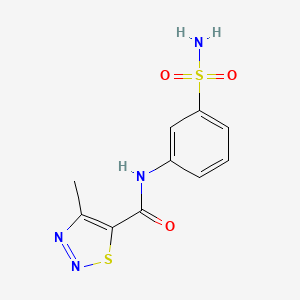
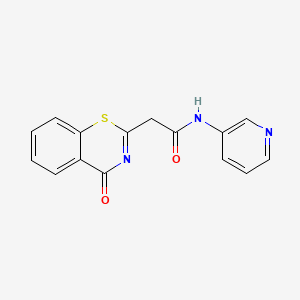
![N-(2-methoxyethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2671167.png)
![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]propan-1-one](/img/structure/B2671169.png)

![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2671172.png)
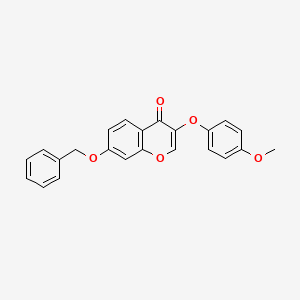
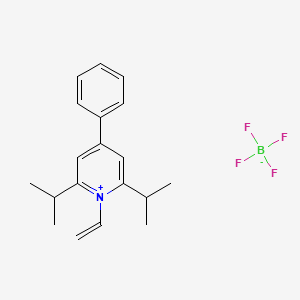
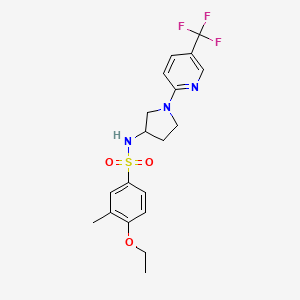
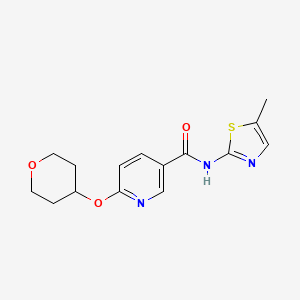
![Ethyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2671178.png)
![2-{3-[(4-Fluorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B2671179.png)
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane](/img/structure/B2671182.png)
